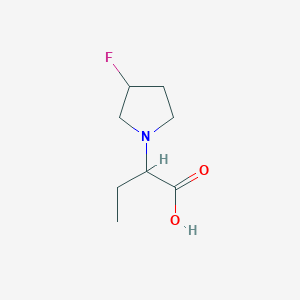

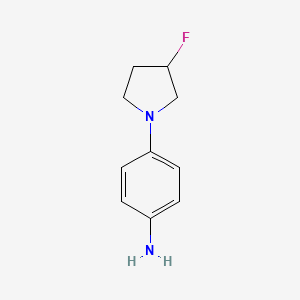

2-(3-Fluorpyrrolidin-1-yl)butansäure

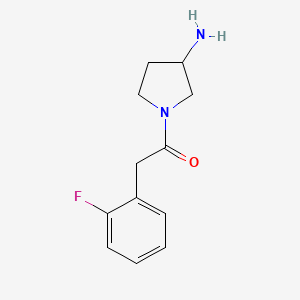

Übersicht

Beschreibung

2-(3-Fluoropyrrolidin-1-yl)butanoic acid, also known as 3-Fluoro-2-pyrrolidinobutanoic acid or 3-FPBA, is a fluorinated organic compound that has been studied for its potential biological, biochemical, and physiological applications. It has been used as a model compound to evaluate the effects of fluorination on the activity of a variety of compounds. In addition, 3-FPBA has been used in the synthesis of various compounds, such as N-alkylated derivatives and amino acids.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Die Pyrrolidinon-Derivate, zu denen auch „2-(3-Fluorpyrrolidin-1-yl)butansäure“ gehört, wurden als potente antimikrobielle Wirkstoffe identifiziert. Ihre Struktur ermöglicht es ihnen, mit bakteriellen Zellwänden zu interagieren und wichtige Prozesse zu stören, was zur Hemmung des Bakterienwachstums führt .

Antikrebsaktivität

Untersuchungen haben gezeigt, dass Verbindungen mit einer Pyrrolidinon-Gruppierung krebshemmende Eigenschaften aufweisen können. Sie können in die Replikation von Krebszellen eingreifen und Apoptose induzieren, wodurch sie bei der Entwicklung neuer Chemotherapeutika wertvoll sind .

Entzündungshemmende Aktivität

Das entzündungshemmende Potenzial von Pyrrolidinon-Derivaten ist signifikant. Sie können die entzündungshemmende Reaktion des Körpers modulieren, indem sie die Produktion von pro-inflammatorischen Zytokinen hemmen, die bei der Behandlung chronisch-entzündlicher Erkrankungen entscheidend sind .

Antidepressive Aktivität

Pyrrolidinon-Derivate wurden auf ihre antidepressiven Wirkungen untersucht. Sie können sich auf den Neurotransmitterspiegel im Gehirn auswirken, insbesondere auf Serotonin und Dopamin, die bei depressiven Störungen häufig unausgeglichen sind .

Anti-HCV-Aktivität

Diese Verbindungen haben sich bei der Behandlung von Hepatitis-C-Virus (HCV)-Infektionen als vielversprechend erwiesen. Sie können die Replikation des Virus hemmen, wodurch sich ein potenzieller Weg für die Entwicklung neuer antiviraler Medikamente eröffnet .

Industrielle Anwendungen

Neben ihren biologischen Anwendungen sind Pyrrolidinon-Derivate auch in industriellen Umgebungen wertvoll. Sie können bei der Synthese verschiedener Alkaloide und ungewöhnlicher β-Aminosäuren verwendet werden, die Anwendungen von Pharmazeutika bis hin zu Agrochemikalien haben .

Wirkmechanismus

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The fluorine atom and the carboxylic acid group could potentially interact with various biological targets, but without specific studies, it’s hard to identify the exact targets.

Mode of Action

Again, without specific studies, it’s difficult to say exactly how this compound interacts with its targets. Compounds with similar structures often work by binding to a target protein and modulating its activity .

Biochemical Pathways

The exact biochemical pathways affected by this compound are unknown without specific research. Pyrrolidine derivatives are known to be involved in a wide range of biological activities .

Biochemische Analyse

Biochemical Properties

2-(3-Fluoropyrrolidin-1-yl)butanoic acid plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The fluorinated pyrrolidine ring enhances the compound’s binding affinity to certain enzymes, making it a valuable tool in enzyme inhibition studies. It interacts with enzymes such as dipeptidyl peptidase-IV (DPP-IV), where it acts as an inhibitor, thereby modulating the enzyme’s activity . Additionally, 2-(3-Fluoropyrrolidin-1-yl)butanoic acid can interact with transport proteins, influencing the transport of other biomolecules across cellular membranes.

Cellular Effects

The effects of 2-(3-Fluoropyrrolidin-1-yl)butanoic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating GPCR activity, 2-(3-Fluoropyrrolidin-1-yl)butanoic acid can alter gene expression and cellular metabolism . It also affects cellular processes such as proliferation and apoptosis, making it a compound of interest in cancer research.

Molecular Mechanism

At the molecular level, 2-(3-Fluoropyrrolidin-1-yl)butanoic acid exerts its effects through specific binding interactions with biomolecules. The fluorinated pyrrolidine ring allows for strong binding to enzyme active sites, leading to enzyme inhibition or activation depending on the context . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-Fluoropyrrolidin-1-yl)butanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(3-Fluoropyrrolidin-1-yl)butanoic acid remains stable under standard laboratory conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling and metabolism.

Dosage Effects in Animal Models

The effects of 2-(3-Fluoropyrrolidin-1-yl)butanoic acid vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and can modulate enzyme activity effectively. At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications of 2-(3-Fluoropyrrolidin-1-yl)butanoic acid.

Metabolic Pathways

2-(3-Fluoropyrrolidin-1-yl)butanoic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process can influence the levels of various metabolites, thereby affecting metabolic flux within the cell.

Transport and Distribution

The transport and distribution of 2-(3-Fluoropyrrolidin-1-yl)butanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and its distribution within tissues are critical factors that influence its overall biochemical activity.

Subcellular Localization

2-(3-Fluoropyrrolidin-1-yl)butanoic acid exhibits specific subcellular localization, which can affect its activity and function. The compound is often directed to particular cellular compartments through targeting signals and post-translational modifications . This localization is essential for its interaction with specific enzymes and proteins, thereby modulating its biochemical effects.

Eigenschaften

IUPAC Name |

2-(3-fluoropyrrolidin-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO2/c1-2-7(8(11)12)10-4-3-6(9)5-10/h6-7H,2-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCVPSMGLQRZPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1CCC(C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

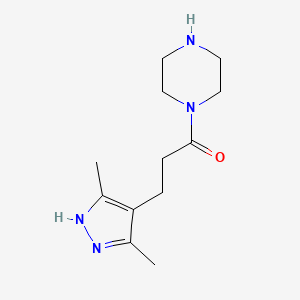

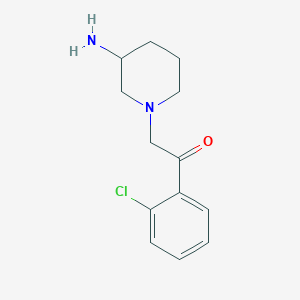

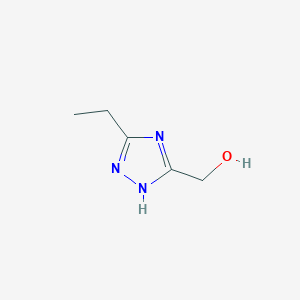

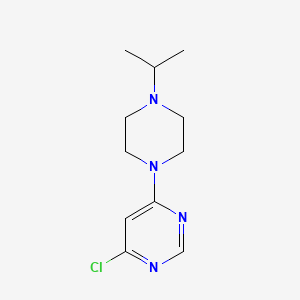

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-(Benzo[d]oxazol-2-yl)cyclopropyl)methanamine](/img/structure/B1490032.png)

![[1-(Oxolane-2-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1490039.png)

![2-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1490048.png)